molecular formula C8H14N2O B1313187 2,8-Diazaspiro[4.5]decan-3-one CAS No. 561314-57-6

2,8-Diazaspiro[4.5]decan-3-one

Cat. No. B1313187
M. Wt: 154.21 g/mol
InChI Key: ASPBBYVNTMIKLA-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-3-one is a chemical compound with the empirical formula C8H14N2O . Its molecular weight is 154.21 . The compound is solid in form .


Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives has been achieved through the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .


Molecular Structure Analysis

The InChI string of 2,8-Diazaspiro[4.5]decan-3-one is InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) . Its canonical SMILES string is C1CNCCC12CC(=O)NC2 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives . These derivatives have shown inhibitory activity against receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.21 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 173 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

2,8-Diazaspiro[4.5]decan-3-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key driver in various inflammatory diseases .

Methods of Application or Experimental Procedures

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

Results or Outcomes

Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

2. Application in Pharmaceutical Chemistry

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

1-Thia-4,8-Diazaspiro[4.5]decan-3-one derivatives, which are structurally related to 2,8-Diazaspiro[4.5]decan-3-one, have been synthesized and evaluated for their anti-ulcer activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the available sources .

Results or Outcomes

The results or outcomes of this application were not detailed in the available sources .

3. Application in Biotherapy

Specific Scientific Field

Biotherapy

Summary of the Application

2,8-Diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key driver in various inflammatory diseases .

Methods of Application or Experimental Procedures

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

Results or Outcomes

Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

4. Application in Inflammatory Bowel Disease Treatment

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of Inflammatory Bowel Disease .

Methods of Application or Experimental Procedures

Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound 48 .

Results or Outcomes

Compound 48 showed excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2. Compound 48 also demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

5. Application in Necroptosis Inhibition

Specific Scientific Field

Biotherapy

Summary of the Application

2,8-Diazaspiro[4.5]decan-1-one derivatives have been discovered as potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), which block the activation of the necroptosis pathway. Necroptosis is a key form of programmed lytic cell death and has gained recognition as an important driver in various inflammatory diseases .

Methods of Application or Experimental Procedures

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors. This led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .

Results or Outcomes

Among the 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

6. Application in Inflammatory Bowel Disease Treatment

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of Inflammatory Bowel Disease .

Methods of Application or Experimental Procedures

Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound 48 .

Results or Outcomes

Compound 48 showed excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2. Compound 48 also demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound .

Future Directions

The compound and its derivatives have shown therapeutic potential in many human diseases by inhibiting the kinase activity of RIPK1 . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .

properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-5-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBBYVNTMIKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441703
Record name 2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diazaspiro[4.5]decan-3-one

CAS RN

561314-57-6
Record name 2,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S TSUKAMOTO, H NAGAOKA, S IGARASHI… - Chemical and …, 1995 - jstage.jst.go.jp
A series of novel 2, 8-dialykl-1-oxa-2, 8-diazaspiro [4.5] decan-3-ones and 2, 8-dimethyl-1, 2, 8-triazaspiro [4.5]-decan-3-one (13), related to M 1 muscarinic agonists YM796 and RS86, …
Number of citations: 8 www.jstage.jst.go.jp
G Cignarella, S Villa, D Barlocco - Journal of heterocyclic …, 1993 - Wiley Online Library
A new series of 8‐substituted‐2,8‐diazaspiro[4.5]decan‐3‐ones has been synthesized and tested in in vitro and in vivo assays predictive for cholinergic activity, in comparison with the …
Number of citations: 2 onlinelibrary.wiley.com
PW Smith, AWJ Cooper, R Bell… - Journal of medicinal …, 1995 - ACS Publications
The synthesis of a series of 2-(5-fluoro-LH-indol-3-yl) ethyl spiropiperidines is described together with their tachykinin NK2 receptor affinities measured in a rat colon binding assay. …
Number of citations: 52 pubs.acs.org
PC Fritch, J Krajewski - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
It was hypothesized that an appropriately substituted 2,8-diazaspiro[4.5]decan-1-one could effectively approximate a 5-feature T-type pharmacophore model published in the literature. …
Number of citations: 19 www.sciencedirect.com
AJ Radia, JN Lalpara, IJ Modasiya… - Journal of Heterocyclic …, 2021 - Wiley Online Library
A modest, efficient, and mild synthetic procedure has been developed for the synthesis of novel series of 1,3,4‐oxadiazole containing azaspirocycles derivatives. The reaction of 1,3,4‐…
Number of citations: 14 onlinelibrary.wiley.com
J Jiang, FX Ding, X Zhou, TJ Bateman… - Journal of Medicinal …, 2021 - ACS Publications
A renal outer medullary potassium channel (ROMK, Kir1.1) is a putative drug target for a novel class of diuretics with potential for treating hypertension and heart failure. Our first …
Number of citations: 3 pubs.acs.org
M Sureshan, S Rajamanikandan, S Srimari… - Structural Chemistry, 2022 - Springer
Lymphatic filariasis (LF) is one among the leading neglected diseases caused by mosquitoe-borne parasite Wuchereria bancrofti to humans. Though drugs are available for the …
Number of citations: 3 link.springer.com
Q Wei, L Mei, Y Yang, H Ma, H Chen, H Zhang… - Bioorganic & medicinal …, 2018 - Elsevier
Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step in de novo lipogenesis and plays an important role in the regulation of fatty acid oxidation. Therefore, ACC inhibition …
Number of citations: 17 www.sciencedirect.com
R Ganesh - 2020 - rjlbpcs.com
The novel Coronavirus (2019-nCoV), a closely related pathogen to the respiratory syndrome CoV (SARS-CoV), has caused thousands of worldwide death along with severe economic …
Number of citations: 0 www.rjlbpcs.com
B Ng - 2021 - digitalcommons.fiu.edu
The first part of this dissertation will focus on the development of a simple, robust online solid phase extraction liquid chromatography high resolution mass spectrometry (SPE LC-HRMS…
Number of citations: 0 digitalcommons.fiu.edu

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